molecular formula C13H19N B13262126 N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13262126
M. Wt: 189.30 g/mol
InChI Key: QBDGXWWZZRULJI-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is an organic compound with a complex structure that includes an indene ring system substituted with an amine group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Amine Group:

    Addition of 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on its structure and functional groups. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is unique due to its specific combination of an indene ring, amine group, and 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C13H19N/c1-10(2)9-14-13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

QBDGXWWZZRULJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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